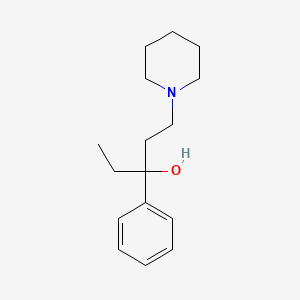

3-Phenyl-1-(1-piperidinyl)-3-pentanol

Description

Properties

IUPAC Name |

3-phenyl-1-piperidin-1-ylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-2-16(18,15-9-5-3-6-10-15)11-14-17-12-7-4-8-13-17/h3,5-6,9-10,18H,2,4,7-8,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFRZTFZUNLLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN1CCCCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288121 | |

| Record name | α-Ethyl-α-phenyl-1-piperidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6853-22-1 | |

| Record name | α-Ethyl-α-phenyl-1-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6853-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-α-phenyl-1-piperidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenyl 1 1 Piperidinyl 3 Pentanol

Classical and Modern Synthetic Routes to 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Kinetic Resolution and Enantiomeric Separation Techniques

When a racemic mixture of this compound is produced, kinetic resolution can be employed to separate the enantiomers. Kinetic resolution involves the differential reaction of the enantiomers with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. This results in the unreacted starting material becoming enriched in the slower-reacting enantiomer, and the product being formed from the faster-reacting enantiomer.

For alcohols, enzymatic resolution is a common and highly effective method. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor. This would result in one enantiomer being converted to an ester, while the other remains as an alcohol, allowing for their separation.

Besides kinetic resolution, classical resolution via the formation of diastereomeric salts is another viable technique. The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which have different physical properties, such as solubility, and can be separated by crystallization. Following separation, the individual diastereomers can be treated with a base to regenerate the pure enantiomers of the alcohol.

Furthermore, chiral chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, can be used for the direct separation of the (R) and (S) enantiomers from the racemic mixture.

Absolute and Relative Stereochemical Assignment Methodologies

Determining the absolute configuration—(R) or (S)—of the C3 stereocenter is a critical final step. Several methods can be employed for this purpose.

X-ray crystallography is the most definitive method for determining absolute stereochemistry. If a single crystal of one of the pure enantiomers (or a derivative) can be obtained, its three-dimensional structure can be determined, unequivocally establishing the arrangement of the groups around the chiral center.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used, often in conjunction with chiral derivatizing agents. By converting the enantiomers into diastereomers through reaction with a chiral reagent (e.g., Mosher's acid), the resulting diastereomers will exhibit distinct NMR spectra, which can be analyzed to deduce the absolute configuration.

Stereochemical Considerations and Asymmetric Synthesis of 3 Phenyl 1 1 Piperidinyl 3 Pentanol

Identification of Chiral Centers and Potential Isomerism in the Compound

The molecular structure of 3-Phenyl-1-(1-piperidinyl)-3-pentanol contains a single chiral center at the C3 carbon atom. This carbon is bonded to four different substituents: a phenyl group, a hydroxyl group, an ethyl group, and a (1-piperidinyl)ethyl group. The presence of this stereocenter means that the compound can exist as a pair of enantiomers, designated as (R)-3-Phenyl-1-(1-piperidinyl)-3-pentanol and (S)-3-Phenyl-1-(1-piperidinyl)-3-pentanol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The existence of this single chiral center gives rise to a racemic mixture when the compound is synthesized without chiral control. A racemic mixture contains equal amounts of the (R) and (S) enantiomers and is optically inactive. The separation of these enantiomers or the selective synthesis of one over the other is a significant objective in stereoselective chemistry.

Strategies for Enantioselective Synthesis of this compound

The creation of a specific enantiomer of this compound requires enantioselective synthetic methods. These strategies are designed to introduce the desired stereochemistry at the C3 center.

Application of Asymmetric Catalysis in Alcohol Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. For a tertiary alcohol like this compound, a key synthetic route would involve the asymmetric addition of an organometallic reagent to a ketone precursor. In this case, the precursor would be 1-(1-piperidinyl)-3-pentanone.

The addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) or a phenyl Grignard reagent (phenylmagnesium bromide), to this ketone in the presence of a chiral catalyst can lead to the preferential formation of one enantiomer of the final alcohol. Chiral ligands complexed to a metal center are often employed to create a chiral environment that directs the incoming nucleophile to one face of the prochiral ketone.

For instance, catalysts derived from chiral amino alcohols or diamines, such as those based on proline or sparteine, have been successfully used in the asymmetric addition of organolithium and Grignard reagents to ketones. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Auxiliary and Chiral Ligand-Mediated Approaches

Chiral auxiliaries offer another robust strategy for stereocontrolled synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the piperidine (B6355638) ring or the ethyl chain of the precursor ketone. This would create a diastereomeric intermediate. The addition of the phenyl nucleophile would then proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol.

Alternatively, the use of stoichiometric chiral ligands that are not catalytic can also mediate the enantioselective addition. These ligands coordinate to the organometallic reagent, forming a chiral complex that then reacts with the ketone.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 1 1 Piperidinyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Phenyl-1-(1-piperidinyl)-3-pentanol, both ¹H and ¹³C NMR would provide definitive evidence of its structure through chemical shifts, signal integrations, and coupling patterns.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the pentanol (B124592) chain, and the protons of the piperidine (B6355638) ring. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.2–7.5 ppm). The piperidinyl protons adjacent to the nitrogen are anticipated to be found in the δ 2.5–3.0 ppm range as a multiplet. The remaining piperidine and pentanol chain protons would produce a series of multiplets in the upfield aliphatic region. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which can vary.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the aromatic carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, and the various aliphatic carbons of the piperidine and pentanol backbone.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Phenyl C-H | ~ 7.2 - 7.5 (m) | ~ 125 - 129 |

| Phenyl C (quaternary) | - | ~ 145 - 148 |

| CC H₂CH₂N (Pentanol chain) | Multiplet | ~ 40 - 45 |

| CCH₂C H₂N (Pentanol chain) | Multiplet | ~ 55 - 60 |

| C-O H | Broad singlet | - |

| C (OH)(Ph)(CH₂CH₃) (quaternary) | - | ~ 75 - 80 |

| C H₂CH₃ (Ethyl group) | Multiplet (q) | ~ 30 - 35 |

| CH₂C H₃ (Ethyl group) | Multiplet (t) | ~ 8 - 12 |

| Piperidinyl α-CH₂ | ~ 2.5 - 3.0 (m) | ~ 50 - 55 |

| Piperidinyl β, γ-CH₂ | ~ 1.4 - 1.7 (m) | ~ 23 - 27 |

Note: This table represents predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound, the molecular formula is C₁₆H₂₅NO. HRMS would be used to measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places).

This high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Fragmentation patterns observed in the mass spectrum, such as the loss of a piperidine or phenyl group, would further corroborate the proposed structure.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₅NO |

| Nominal Mass | 247 |

| Monoisotopic Mass (Exact Mass) | 247.19361 |

| Expected Measurement | [M+H]⁺ = 248.20089 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band characteristic of the O-H stretch of the tertiary alcohol, typically around 3400 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), C=C stretching for the phenyl group (~1600 and 1450 cm⁻¹), and a C-O stretching vibration for the tertiary alcohol (~1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give a strong signal in the Raman spectrum. Aliphatic C-H bonds and the C-N bond of the piperidine ring would also show characteristic signals.

Expected Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~ 3600 - 3200 (broad) | Weak |

| Phenyl (C₆H₅) | Aromatic C-H Stretch | ~ 3100 - 3000 | Strong |

| Phenyl (C₆H₅) | Aromatic C=C Stretch | ~ 1600, 1450 | Strong |

| Aliphatic (CH₂, CH₃) | Aliphatic C-H Stretch | ~ 2960 - 2850 | Strong |

| Tertiary Alcohol | C-O Stretch | ~ 1200 - 1100 | Moderate |

| Tertiary Amine | C-N Stretch | ~ 1250 - 1020 | Moderate |

X-ray Crystallography of this compound Derivatives (if applicable for solid-state structure)

A search of available scientific literature did not yield any published crystal structures for this compound or its immediate derivatives. To perform such an analysis, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for X-ray diffraction. If a crystal structure were obtained, it would unequivocally confirm the molecular connectivity and provide invaluable insight into its solid-state conformation, including the relative orientation of the phenyl, ethyl, and piperidinylpropyl groups around the chiral center. Such a study would be a necessary step for any in-depth investigation of its structure-activity relationships.

Computational and Theoretical Investigations of 3 Phenyl 1 1 Piperidinyl 3 Pentanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. nih.gov These methods, which include both ab initio and density functional theory (DFT) approaches, solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. nih.govnih.gov For 3-Phenyl-1-(1-piperidinyl)-3-pentanol, such calculations would provide a precise, three-dimensional model of its geometry and a wealth of information about its electronic properties.

Conformational Analysis and Energy Minimization Studies

The structure of this compound is not static; it possesses significant conformational flexibility due to several rotatable single bonds, particularly in the pentanol (B124592) chain and the link to the piperidine (B6355638) ring. Conformational analysis is the process of identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

Energy minimization studies would systematically explore the potential energy surface of the molecule by rotating these bonds. The goal is to locate the low-energy conformers, which are the most likely to exist at a given temperature. For each stable conformer, the calculation would yield its optimized geometry and relative energy. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Illustrative Data: Relative Energies of Hypothetical Conformers This table illustrates the kind of data a conformational analysis would produce, showing the relative stability of different spatial arrangements of the molecule.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) | Key Feature |

| Conf-01 | 0.00 | 178.5° | Fully extended alkyl chain |

| Conf-02 | 1.25 | 65.2° | Gauche interaction in chain |

| Conf-03 | 2.50 | -68.9° | Folded structure |

| Conf-04 | 0.85 | 175.0° | Alternate piperidine ring pucker |

Reactivity Prediction through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful application of quantum chemistry that explains chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would allow for predictions about its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The locations of these orbitals on the molecule would pinpoint the likely sites for nucleophilic or electrophilic attack.

Illustrative Data: Frontier Orbital Energies This table shows a hypothetical output for FMO analysis, which is used to assess kinetic stability and reactivity.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -8.52 | Electron-donating potential |

| LUMO | -0.25 | Electron-accepting potential |

| HOMO-LUMO Gap | 8.27 | High kinetic stability |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemistry provides static pictures of stable conformers, molecular dynamics (MD) simulations model the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the forces between atoms using a force field and solves Newton's equations of motion, allowing the molecule's movements to be tracked over nanoseconds or longer. ambermd.org

An MD simulation of this compound, typically in a simulated solvent like water, would reveal how the molecule behaves in a more realistic environment. It would show the transitions between different conformations, the flexibility of the piperidine ring and the alkyl chain, and the formation of intramolecular and intermolecular hydrogen bonds involving the hydroxyl group. This provides a much richer understanding of the molecule's conformational landscape than static calculations alone. mdpi.com

In Silico Docking and Ligand-Target Interaction Predictions (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. mdpi.com

In a non-clinical context, one could perform docking studies of this compound with various enzymes or receptors to hypothesize potential biological interactions. The simulation would place the molecule into the binding site of a target protein in numerous possible orientations and score each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would identify the most probable binding mode and provide a theoretical estimation of binding affinity, highlighting key interactions between the phenyl, piperidinyl, or hydroxyl groups and the protein's amino acid residues.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that attempts to correlate the structural or physicochemical properties of molecules with a specific property, such as boiling point, solubility, or partition coefficient. nih.govmdpi.com These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., molecular weight, surface area, electronic properties) to an experimentally measured property for a series of related compounds.

For this compound, a QSPR model could be used to predict properties that have not been experimentally measured. By calculating a set of relevant molecular descriptors using quantum chemistry or other methods, one could input these values into a pre-existing, validated QSPR equation to estimate a property of interest. For example, a QSPR model for the octanol-water partition coefficient (logP), a crucial parameter in drug development, could provide an estimate for this compound based purely on its structure. nih.gov

Structure Activity Relationship Sar Studies of 3 Phenyl 1 1 Piperidinyl 3 Pentanol and Its Analogs

Rational Design and Synthesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol Analogs

The rational design of analogs of this compound involves a methodical approach to chemical synthesis, allowing for the investigation of how specific structural changes impact the compound's interaction with its biological target. This process is often guided by computational modeling and a deep understanding of the target's structure and binding site.

Systematic Modifications of the Phenyl Moiety

The phenyl group is a crucial component for the activity of many centrally acting compounds. Modifications to this aromatic ring can significantly alter electronic, steric, and hydrophobic properties, thereby influencing binding affinity and efficacy.

Research into related phencyclidine (PCP) analogs has shown that the electronic properties of the aromatic ring are critical for activity. For instance, analogs with substituents that increase the electron density of the phenyl ring, such as an amino group (e.g., 3-NH2-PCP), tend to retain or even enhance PCP-like activity. Conversely, the introduction of strongly electron-withdrawing groups, like a nitro group (e.g., 3-NO2-PCP), often leads to a significant loss of activity. nih.gov Similarly, slightly reducing the electron density with a fluorine atom (e.g., 3-F-PCP) can maintain activity. nih.gov

The position of the substituent on the phenyl ring is also a determining factor. Studies on various piperidine (B6355638) derivatives have indicated that substitutions at different positions (ortho, meta, para) can lead to varying degrees of pharmacological activity. For example, in some series, a chloro group at the para-position and a fluoro group at the ortho-position of the phenyl ring attached to the main scaffold resulted in high pharmacological activity.

Table 1: Impact of Phenyl Ring Modifications on Activity of PCP Analogs

| Compound | Phenyl Ring Modification | Observed Activity |

| 3-NH2-PCP | Addition of an electron-donating amino group | Retained/Enhanced PCP-like activity nih.gov |

| 3-F-PCP | Addition of a weakly electron-withdrawing fluorine atom | Retained PCP-like activity nih.gov |

| 3-NO2-PCP | Addition of a strongly electron-withdrawing nitro group | Loss of PCP-like activity nih.gov |

| 1NCP/2NCP | Extension to a larger aromatic system (naphthyl) | Loss of PCP-like activity nih.gov |

Structural Variations of the Pentanol (B124592) Chain

The pentanol chain, which connects the phenyl and piperidinyl moieties and contains a critical hydroxyl group, offers several avenues for structural modification. Altering the length of this chain, the position of the hydroxyl group, or introducing substituents can provide valuable insights into the spatial requirements of the biological target.

In studies of related PCP analogs, systematically increasing the distance between the aromatic ring and the rest of the molecule by one, two, or three methylene units resulted in the abolishment of PCP-like activity. nih.gov This suggests that a specific spatial relationship between the aromatic and amine groups is crucial for activity. While direct SAR data on the pentanol chain of this compound is limited in publicly available literature, the principles from related compounds underscore the importance of this linker's length and conformation.

Chemical Diversification of the Piperidinyl Ring System

The piperidinyl ring, a common scaffold in many biologically active compounds, can be modified in several ways to probe its role in receptor binding. These modifications include altering the ring size, introducing substituents on the ring, or replacing it with other heterocyclic systems.

In the context of PCP analogs, substitutions on the nitrogen atom of the piperidine ring have been shown to alter the potency of the compounds without necessarily changing their efficacy. nih.gov This indicates that the basic nitrogen is essential for interaction with the target, and modifications at this position can fine-tune the binding affinity. The synthesis of various highly substituted piperidine analogs has been a focus of research to explore their diverse biological activities. ajchem-a.comajchem-a.com For instance, the insertion of a methylene group between the piperidine ring and a polar group in some cocaine analogs was found to dramatically improve their activity by allowing for more flexible interactions with transporter binding sites. nih.gov

Impact of Stereochemistry on Activity Profiles

Many biologically active molecules are chiral, and their different stereoisomers often exhibit distinct pharmacological properties. The presence of stereocenters in this compound, particularly at the carbon bearing the hydroxyl and phenyl groups, suggests that its stereoisomers could have different activity profiles.

In related compound series, stereochemistry has been shown to be a critical determinant of activity. For example, in studies of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed significantly different binding affinities and potencies at opioid receptors. nih.gov One isomer, (2S,3R,4S)-1a, was found to be exceptionally potent, estimated to be 20,000-50,000 times more potent than morphine in a rhesus monkey single dose suppression study. nih.gov This highlights the profound impact that stereochemistry can have on the biological activity of piperidine-containing compounds. Similarly, the optical isomers of dexoxadrol and levoxadrol, which are structurally related to PCP, show that only dexoxadrol produces PCP-like activity, while levoxadrol is inactive. nih.gov

Methodologies for SAR Determination in Related Compound Series

The determination of structure-activity relationships relies on a combination of synthetic chemistry, biological testing, and computational analysis. A variety of methodologies are employed to systematically evaluate how structural modifications affect the biological activity of a compound series.

Biological Assays: The foundation of SAR studies lies in the biological evaluation of newly synthesized analogs. For CNS-active compounds, this often involves in vitro binding assays to determine the affinity of the compounds for specific receptors or transporters. Functional assays are also crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For example, in the study of PCP analogs, researchers have used discriminative stimulus properties and pupillary miosis in rats to assess PCP-like activity. nih.gov

Computational Chemistry and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric, electrostatic, and hydrophobic requirements for optimal activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of novel, yet-unsynthesized analogs.

Molecular Modeling and Docking: Molecular modeling techniques allow for the visualization of how a ligand might bind to its target protein. Docking simulations can predict the preferred orientation of a ligand within the binding site and estimate the binding affinity. This information is invaluable for the rational design of new analogs with improved interactions with the target. For instance, molecular modeling of piperidine-based cocaine analogs helped to rationalize why more flexible substituents led to improved activity by avoiding unfavorable interactions within the transporter binding sites. nih.gov

By integrating these methodologies, medicinal chemists can systematically explore the SAR of this compound and its analogs, leading to a deeper understanding of their mechanism of action and facilitating the design of new therapeutic agents.

Biological Target Interaction and Mechanistic Investigations of 3 Phenyl 1 1 Piperidinyl 3 Pentanol Non Clinical Focus

In Vitro Binding Affinity Profiling against Receptors and Enzymes

Currently, there is no publicly available scientific literature detailing the in vitro binding affinity profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol against a broad range of biological targets. Comprehensive screening assays are necessary to determine the binding constants (e.g., Ki, IC50, or EC50 values) of this compound for various receptors (such as G-protein coupled receptors, ion channels, and nuclear receptors) and enzymes. Such studies would be foundational in identifying its primary molecular targets and predicting its potential pharmacological effects. Without this fundamental data, the selectivity and potency of this compound remain uncharacterized.

Elucidation of Molecular Mechanisms of Action in Cellular Systems (non-human)

Detailed investigations into the molecular mechanism of action of this compound in non-human cellular systems have not been reported in the accessible scientific literature. To understand its cellular effects, future research would need to employ a variety of cell-based assays. These studies would typically follow the identification of primary binding targets from in vitro assays and would aim to elucidate the downstream signaling pathways modulated by the compound. Techniques such as reporter gene assays, second messenger measurements (e.g., cAMP or calcium flux assays), and phosphoproteomics would be crucial in mapping the intracellular signaling cascades affected by this compound.

Enzyme Inhibition and Activation Assays (in vitro)

Specific data from in vitro enzyme inhibition or activation assays for this compound are not available in the current body of scientific literature. To assess its potential as an enzyme modulator, the compound would need to be screened against a panel of purified enzymes relevant to various physiological processes. These assays would determine whether this compound acts as an inhibitor, activator, or has no effect on enzymatic activity. Kinetic studies would also be required to characterize the nature of any observed inhibition (e.g., competitive, non-competitive, or uncompetitive).

Metabolic Pathways and Pharmacokinetic Research of 3 Phenyl 1 1 Piperidinyl 3 Pentanol Non Human Focus

In Vitro Metabolic Stability Assessment in Sub-Cellular Fractions (e.g., liver microsomes)

No studies detailing the in vitro metabolic stability of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in liver microsomes or other sub-cellular fractions from any non-human species were identified. This type of research is crucial for predicting a compound's metabolic clearance and its potential for first-pass metabolism in the liver.

Identification and Characterization of Metabolites (non-human models)

There is no available information on the metabolites of this compound that may be formed in preclinical models. Such studies would typically involve incubating the compound with liver cells or microsomes and analyzing the resulting products to understand how the body modifies the parent compound.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in Biotransformation

Without metabolite identification, the specific cytochrome P450 (CYP) isoforms or other enzyme families responsible for the biotransformation of this compound have not been determined. Research in this area would pinpoint the key enzymes involved in the compound's breakdown, which is vital for understanding potential drug-drug interactions.

Absorption, Distribution, and Elimination Studies in Preclinical Models

No pharmacokinetic studies describing the absorption, distribution, and elimination of this compound in any preclinical animal models were found in the public domain. These studies are fundamental to understanding how a compound is taken up by the body, where it goes, and how it is ultimately removed.

Advanced Analytical Methodologies for Research on 3 Phenyl 1 1 Piperidinyl 3 Pentanol

Development and Validation of Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis

Chromatography is an indispensable tool in pharmaceutical analysis for separating and quantifying components within a mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic techniques for assessing the purity and performing quantitative analysis of pharmaceutical compounds like 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of moderately polar compounds such as this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification. libretexts.org

A typical HPLC method for the purity and quantitative analysis of this compound would be developed and validated considering the following aspects:

Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation for a wide range of compounds. researchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio of these components is optimized to achieve the desired retention time and peak shape.

Detection: A UV detector is suitable for this compound due to the presence of the phenyl chromophore, which absorbs UV light. malvesfalcao.com The detection wavelength is selected at the absorption maximum of the compound to ensure high sensitivity.

Validation: The developed method must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile:0.05M Potassium Dihydrogen Phosphate (60:40 v/v), pH 4.5 | Provides good resolution and peak shape for piperidine (B6355638) derivatives. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC, ensuring efficient separation. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 20 µL | Standard volume for analytical injections. |

| Detector | UV at 254 nm | The phenyl group exhibits strong absorbance at this wavelength. |

| Retention Time | ~ 5-7 minutes | An optimal retention time that allows for good separation from potential impurities without excessively long run times. |

Gas Chromatography (GC):

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often with derivatization to improve its volatility and thermal stability.

Key considerations for developing a GC method include:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) is generally used.

Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the sample without degradation.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase. nih.gov

Detector: A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range.

Application of Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Structural Confirmation

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. biosynce.com Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are the gold standard for this purpose. daneshyari.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the identification and quantification of impurities in pharmaceutical compounds. spectroscopyonline.com The LC system separates the impurities from the main compound, and the mass spectrometer provides information about their molecular weight and structure.

An LC-MS/MS workflow for impurity profiling of this compound would involve:

Separation: An HPLC method similar to the one described for purity analysis is used to separate the impurities.

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions from the separated compounds.

Mass Analysis: The ions are analyzed by a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), to determine their mass-to-charge ratio (m/z). spectroscopyonline.com

Fragmentation (MS/MS): For structural elucidation, precursor ions of interest are selected and fragmented, and the resulting product ions are analyzed to provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly useful for identifying volatile and semi-volatile impurities. unirioja.es Similar to LC-MS/MS, the GC separates the components of the sample before they are introduced into the mass spectrometer for detection and identification. The fragmentation patterns obtained from electron ionization (EI) are highly reproducible and can be compared to spectral libraries for confident identification of impurities.

Interactive Data Table: Hyphenated Technique Parameters for Impurity Profiling

| Technique | Parameter | Setting | Purpose |

| LC-MS/MS | Ionization Mode | ESI Positive | Efficiently ionizes the basic piperidine nitrogen. |

| Mass Analyzer | Triple Quadrupole or Q-TOF | Provides high sensitivity and selectivity for quantification and identification. spectroscopyonline.com | |

| Scan Mode | Full Scan and Product Ion Scan | Full scan for detecting all ions; product ion scan for structural elucidation of specific impurities. | |

| GC-MS | Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Commonly used for routine GC-MS analysis. | |

| Scan Range | 50-500 amu | Covers the expected mass range of the compound and its potential impurities. |

Spectroscopic Quantification Methods for Research Samples

Spectroscopic methods offer rapid and non-destructive techniques for the quantification of compounds in research samples. umsida.ac.id UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly relevant for this compound.

UV-Visible Spectrophotometry:

The presence of the phenyl group in this compound results in characteristic UV absorption, which can be exploited for quantitative analysis. malvesfalcao.com The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, forms the basis of this method.

A quantitative UV-Vis method would involve:

Determining the Wavelength of Maximum Absorbance (λmax): A UV-Vis spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is recorded to identify the λmax. The aromatic ring typically shows absorption in the 250-270 nm region. libretexts.org

Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

Quantifying the Unknown Sample: The absorbance of the research sample is measured at the λmax, and its concentration is determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used for the quantification of organic molecules without the need for a calibration curve, by using a certified internal standard. libretexts.org

For the qNMR analysis of this compound:

Choice of Internal Standard: A suitable internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen (e.g., maleic acid or dimethyl sulfone).

Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a deuterated solvent.

Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

Calculation: The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard. The protons on the phenyl ring or specific protons on the piperidine ring could be used for quantification. youtube.com

Future Research Directions and Potential Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for constructing complex molecules is a primary goal in modern organic chemistry. ajchem-a.com Research into the synthesis of piperidine-containing compounds is increasingly focused on "green" chemistry principles to minimize environmental impact. rsc.org

Future synthetic strategies for 3-Phenyl-1-(1-piperidinyl)-3-pentanol and its analogs could involve:

Catalyst-Free and Water-Based Reactions : Researchers have successfully developed one-step, three-component condensation reactions in water under reflux conditions to create highly functionalized piperidine (B6355638) derivatives, avoiding the need for traditional catalysts. ajchem-a.com

Non-Toxic Catalysis : The use of non-toxic iron catalysts for reactions like reductive amination presents a greener alternative to heavy metal catalysts. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing waste and saving time. ajchem-a.com The development of new MCRs for piperidine synthesis is an active area of research. ajchem-a.com

Photochemical Methods : Photochemical reactions, such as intramolecular cycloadditions, can be used to create bicyclic piperidinones that are easily converted to piperidines, offering scalable and useful pathways for producing analogs of pharmaceutical agents. mdpi.com

These innovative synthetic methods promise not only to improve the efficiency and yield of this compound production but also to align with the growing demand for sustainable practices in the chemical industry. ajchem-a.comrsc.org

Deeper Elucidation of Structure-Function Relationships within the Compound Class

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to drug discovery. For the piperidinol class of compounds, SAR studies are crucial for designing new molecules with enhanced potency and selectivity. nih.gov

Future research will likely focus on:

Systematic Analog Synthesis : By systematically modifying the core structure of this compound, researchers can probe the functional importance of different parts of the molecule. For example, studies on related piperidinol compounds have involved creating expanded sets of analogs to evaluate how changes to the phenyl ring or piperidine scaffold affect anti-tuberculosis activity. nih.gov

Target Interaction Modeling : Continuous efforts in synthesizing and studying modified propanol-based compounds have helped to confirm the importance of specific molecular interactions, such as π-π stacking and hydrogen bonding, within the active sites of target enzymes. nih.gov

Pharmacokinetic Profiling : SAR studies also extend to a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Research on piperidinol-containing molecules has included determining how structural changes affect properties like serum concentration and elimination half-life, which are critical for developing viable drug candidates. nih.gov

These investigations will provide a more detailed map of the chemical space around this compound class, guiding the rational design of new derivatives with tailored biological functions. nih.govnih.gov

Table 1: Research Focus in Structure-Function Studies

| Research Area | Objective | Example from Related Compounds | Citation |

|---|---|---|---|

| Analog Synthesis | To identify which parts of the molecule are critical for biological activity. | A second set of compounds was designed to evaluate changes to a 4-Cl, 3-CF3 phenyl piperidinol core to understand SAR. | nih.gov |

| Target Binding | To understand how the molecule interacts with its biological target at a molecular level. | SAR studies confirmed the importance of pi-pi stacking and hydrogen bonding in the active site of CYP51-C. albicans. | nih.gov |

| Pharmacokinetics | To determine how the body processes the compound. | Pharmacokinetic properties of a lead piperidinol compound (PIPD1) were determined, showing promising serum concentration and an elimination half-life of 3.2 hours. | nih.gov |

Utility of this compound as a Chemical Probe or Research Tool

Beyond its potential as a synthetic intermediate, this compound serves as a valuable tool in chemical and pharmaceutical research. ontosight.ai Its specific structure makes it useful for a variety of laboratory applications.

One key application is its role as a reference compound . For instance, it is identified as "Trihexyphenidyl impurity 9". ontosight.ai In this context, it is used as an analytical standard to detect and quantify its presence as an impurity in the manufacturing of the anticholinergic drug Trihexyphenidyl. This is crucial for quality control and ensuring the purity of the final pharmaceutical product.

As a research chemical, it can be used in:

Library Development : It can serve as a scaffold or starting material for creating libraries of related compounds for high-throughput screening. nih.gov

Assay Development : The compound can be used to develop and validate new analytical methods for detecting piperidinol-containing molecules.

Its availability as a well-characterized chemical entity makes it a reliable tool for researchers investigating the chemical and biological properties of this class of compounds. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

For compounds like this compound, AI and ML can be applied to:

Lead Optimization : AI algorithms can predict how modifications to the compound's structure will affect its pharmacological properties, accelerating the refinement of initial "hits" into viable drug candidates. preprints.org Techniques like deep neural networks and reinforcement learning can navigate the complex chemical space to guide molecular modifications efficiently. preprints.orgspringernature.com

De Novo Design : Generative AI models can design entirely new molecules with desired properties from scratch. patsnap.com This allows for the exploration of novel chemical motifs beyond existing templates. springernature.com

Reaction Optimization : ML models can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a chemical reaction, improving yield and selectivity. beilstein-journals.org This can be particularly useful for refining the synthesis of complex molecules like this compound. beilstein-journals.org

Capturing Chemical Intuition : Recent studies have shown that ML models can be trained to capture the elusive "chemical intuition" of experienced medicinal chemists, formalizing hidden knowledge to make the selection and optimization of drug leads more efficient. sciencelink.net

Table 2: Applications of AI/ML in Compound Development

| Application Area | AI/ML Technique | Goal | Citation |

|---|---|---|---|

| Lead Optimization | Deep Neural Networks, Reinforcement Learning | Predict ADMET properties and binding affinity to refine lead compounds. | preprints.org |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with optimized properties. | patsnap.com |

| Reaction Planning | Reinforcement Learning, Neural Networks | Predict optimal reaction conditions and synthetic pathways. | beilstein-journals.org |

| Candidate Selection | Implicit Scoring Models | Formalize and apply the "chemical intuition" of expert chemists to rank potential drug candidates. | sciencelink.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-1-(1-piperidinyl)-3-pentanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of tertiary alcohols with piperidine substituents often involves nucleophilic substitution or condensation reactions. For example, secondary alcohols can undergo oxidative functionalization using systems like H₂O₂/HCl to introduce ketone intermediates, which may then be reduced or modified (e.g., see the oxidation of 3-pentanol derivatives in acetonitrile with controlled HCl addition ). Optimize molar ratios (e.g., 15-fold excess of HCl for maximal dichloroketone yield) and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating stereoisomers, as demonstrated in structurally related compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the piperidinyl proton environment (δ 2.5–3.0 ppm, multiplet for N–CH₂ groups) and phenyl protons (δ 7.2–7.5 ppm). The tertiary alcohol proton (δ 1.5–2.0 ppm) may show splitting due to stereochemistry .

- IR : Confirm the alcohol –OH stretch (~3400 cm⁻¹) and absence of carbonyl peaks (if reduced from ketone precursors) .

- MS : Look for molecular ion peaks matching the molecular formula (C₁₆H₂₃NO) and fragmentation patterns (e.g., loss of piperidine or phenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, metabolic stability). For example, discrepancies in receptor-binding assays may require:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolic Profiling : Use liver microsomes or S9 fractions to assess stability (t½) and metabolite formation .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding kinetics vs. functional cAMP assays). Cross-reference with structurally analogous compounds, such as PARP inhibitors, where stereochemistry significantly impacts activity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane permeability (logP) using force fields like CHARMM or AMBER, incorporating the compound’s logP (~3.2, estimated from piperidine analogs) .

- QSAR Models : Train models on datasets of piperidine-containing drugs to predict absorption/distribution (e.g., bioavailability >50% if polar surface area <80 Ų) .

- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Use AutoDock Vina with crystal structures from the PDB .

Q. How can stereochemical purity of this compound be ensured during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak AD-H, hexane/isopropanol) or enzymatic resolution (lipases for ester intermediates) .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone precursors. Monitor enantiomeric excess (ee) via chiral HPLC .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction, as demonstrated for related tertiary alcohols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (P261: avoid breathing vapors) .

- PPE : Wear nitrile gloves (P280) and safety goggles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid sparks (P242: non-sparking tools) .

- Storage : Keep in airtight containers under nitrogen (P403: ventilated, cool storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.